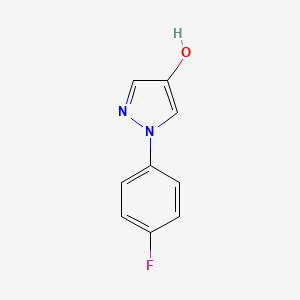

1-(4-fluorophenyl)-1H-pyrazol-4-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-fluorophenyl)pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c10-7-1-3-8(4-2-7)12-6-9(13)5-11-12/h1-6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRZKTHXGLQTSDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C=N2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 4 Fluorophenyl 1h Pyrazol 4 Ol and Derivatives

Strategies for the Construction of the Pyrazole (B372694) Core

The formation of the central pyrazole ring is the foundational step in the synthesis of these compounds. Various methods have been developed to achieve this, often relying on the reaction of a hydrazine (B178648) derivative with a suitable 1,3-dicarbonyl compound or its equivalent.

Cyclization Reactions Involving Fluorophenyl Hydrazine Precursors

A common and direct approach to synthesizing 1-aryl-pyrazoles involves the condensation of an arylhydrazine with a 1,3-dicarbonyl compound. jk-sci.commdpi.com In the case of 1-(4-fluorophenyl)-1H-pyrazol-4-ol, (4-fluorophenyl)hydrazine (B109058) serves as the key precursor. The general reaction involves the cyclization of this hydrazine with a suitable three-carbon building block.

One straightforward route involves the reaction of (4-fluorophenyl)hydrazine with a β-ketoester. This reaction typically proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization to form the pyrazolone (B3327878) ring. chemhelpasap.com The resulting pyrazolone can then be considered a tautomer of the pyrazol-4-ol.

A similar strategy has been described for the synthesis of the analogous 1-(4-chlorophenyl)pyrazol-3-ol, which starts from (4-chlorophenyl)hydrazine and methyl acrylate. google.com This is followed by cyclization to a pyrazolidinone and subsequent oxidation to the pyrazolol. google.com This suggests a potential pathway for the synthesis of this compound by employing appropriate starting materials.

Furthermore, multi-component reactions offer an efficient way to construct pyrazole derivatives. For instance, a one-pot, three-component reaction of an aldehyde, a ketone, and a hydrazine under microwave irradiation can produce pyrazolines, which can then be oxidized to pyrazoles. semanticscholar.org A new fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, was successfully synthesized using a two-step reaction which first involved a one-pot three-component reaction to synthesize the pyrazoline, followed by oxidative aromatization to the pyrazole. semanticscholar.org

Knorr Pyrazole Synthesis Approaches

The Knorr pyrazole synthesis is a classic and widely used method for constructing pyrazole rings. jk-sci.commdpi.comchemhelpasap.comslideshare.net This reaction involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, typically catalyzed by an acid. jk-sci.comslideshare.net The versatility of the Knorr synthesis allows for the preparation of a wide array of substituted pyrazoles by varying both the hydrazine and the dicarbonyl component.

A variation of the Knorr synthesis involves the use of a β-ketoester, which reacts with a hydrazine to form a pyrazolone. chemhelpasap.com This pyrazolone exists in tautomeric equilibrium with the corresponding hydroxypyrazole. The reaction is generally fast and results in high yields due to the formation of a stable aromatic ring. chemhelpasap.com

For the synthesis of 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylates, a literature protocol involves the acid-catalyzed transamination of diethyl [(dimethylamino)methylene]malonate with arylhydrazines, followed by a base-catalyzed cyclization of the intermediate hydrazone. mdpi.comnih.gov A novel two-step synthesis has also been developed for the isomeric 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates, which involves the acylation of arylhydrazines with methyl malonyl chloride and subsequent cyclization. mdpi.com

| Reactants | Product | Synthesis Method | Reference |

| (4-fluorophenyl)hydrazine, β-ketoester | 1-(4-fluorophenyl)-1H-pyrazol-4-one (pyrazolone) | Knorr-type condensation | chemhelpasap.com |

| Arylhydrazine, Diethyl [(dimethylamino)methylene]malonate | Ethyl 1-aryl-5-hydroxy-1H-pyrazole-4-carboxylate | Acid-catalyzed transamination and base-catalyzed cyclization | mdpi.comnih.gov |

| Arylhydrazine, Methyl malonyl chloride | Methyl 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylate | Acylation and cyclization | mdpi.com |

| 1-Acetylnaphthalene, 4-Fluorobenzaldehyde (B137897), Phenylhydrazine | 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazoline | One-pot three-component reaction (microwave) | semanticscholar.org |

| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazoline | 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Oxidative aromatization | semanticscholar.org |

Regioselective Functionalization of Pyrazole Rings

Achieving regioselectivity in the functionalization of the pyrazole ring is crucial for accessing specific isomers. For 1-aryl-3-CF3-pyrazoles, highly selective iodination at the C(4) and C(5) positions has been reported. nih.gov Iodination at the C(4) position is achieved using ceric ammonium (B1175870) nitrate (B79036) (CAN) and elemental iodine, while iodination at the C(5) position occurs via the formation of a lithium pyrazolide followed by trapping with iodine. nih.gov

Electrophilic cyclizations of α,β-alkynic hydrazones using molecular iodine provide a route to 4-iodopyrazoles. acs.org This method involves the initial preparation of the hydrazone from a hydrazine and a propargyl aldehyde or ketone, followed by iodine-mediated cyclization. acs.org

Furthermore, the Vilsmeier-Haack reaction can be used to introduce a formyl group at the 4-position of the pyrazole ring. chemmethod.com Hydrazones can be cyclized and formylated in one step to yield 4-formylpyrazoles. chemmethod.com

Derivatization of the Pyrazol-4-ol Moiety

Once the this compound core is synthesized, further modifications can be made to the hydroxyl group and other positions on the pyrazole ring to generate a library of derivatives.

Modification at the Hydroxyl Group

The hydroxyl group at the 4-position of the pyrazole ring is a key site for derivatization. Standard reactions for alcohols can be applied here. For instance, the hydroxyl group can be oxidized to a carbonyl group, though specific examples for this compound are not detailed in the provided search results. For the related 1-(4-fluorophenyl)-1H-pyrazol-3-ol, the hydroxyl group can be oxidized using oxidizing agents like potassium permanganate (B83412) or chromium trioxide.

Substitution Patterns at Other Ring Positions

Substitution at other positions on the pyrazole ring allows for the introduction of diverse functional groups. For example, in the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), various substituted benzaldehydes can be reacted with 3-methyl-1-phenyl-1H-pyrazol-5-ol to introduce different aryl groups at the 4-position. nih.gov

Direct C-H functionalization is a powerful tool for introducing substituents. For instance, direct C-4 thiocyanation and selenocyanation of 3,5-dimethyl-1-phenyl-1H-pyrazole have been achieved using NH4SCN/KSeCN and PhICl2. beilstein-journals.org This metal-free method proceeds through an electrophilic substitution mechanism. beilstein-journals.org

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| 1-Aryl-3-CF3-pyrazole | I2, CAN | 1-Aryl-3-CF3-4-iodopyrazole | Electrophilic Iodination | nih.gov |

| 1-Aryl-3-CF3-pyrazole | n-BuLi, then I2 | 1-Aryl-3-CF3-5-iodopyrazole | Lithiation and Iodination | nih.gov |

| α,β-Alkynic hydrazone | I2, NaHCO3 | 4-Iodopyrazole | Electrophilic Cyclization | acs.org |

| Hydrazone | POCl3, DMF | 4-Formylpyrazole | Vilsmeier-Haack Reaction | chemmethod.com |

| 3,5-Dimethyl-1-phenyl-1H-pyrazole | NH4SCN, PhICl2 | 4-Thiocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole | Electrophilic Thiocyanation | beilstein-journals.org |

| 3,5-Dimethyl-1-phenyl-1H-pyrazole | KSeCN, PhICl2 | 4-Selenocyanato-3,5-dimethyl-1-phenyl-1H-pyrazole | Electrophilic Selenocyanation | beilstein-journals.org |

| 3-Methyl-1-phenyl-1H-pyrazol-5-ol, Substituted benzaldehyde | - | 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | Knoevenagel-Michael reaction | uran.ua |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives to minimize environmental impact. nih.govresearchgate.netnih.govresearchgate.net These strategies focus on the use of environmentally benign solvents, the development of solvent-free reaction conditions, and the application of energy-efficient methods like microwave and ultrasound irradiation. nih.govresearchgate.netirb.hr

One key green approach is the use of multicomponent reactions (MCRs). nih.govresearchgate.net MCRs are one-pot reactions where multiple starting materials react to form a complex product in a single step, which increases atom and step economy. nih.gov This reduces waste, energy consumption, and the need for purification of intermediates. For the synthesis of pyrazole derivatives, MCRs often utilize readily available starting materials. nih.govresearchgate.net

The use of green solvents, such as water and ethanol (B145695), is another cornerstone of green pyrazole synthesis. nih.govresearchgate.net Water is a particularly attractive solvent due to its non-toxic and non-flammable nature. For instance, the synthesis of 1,4-dihydropyrano[2,3-c]pyrazoles has been successfully carried out in water, catalyzed by the bio-organic catalyst taurine. researchgate.net This method offers high yields under mild conditions with a recyclable catalyst. researchgate.net Similarly, a mixture of water and ethanol has been used as an eco-friendly solvent for the synthesis of pyrano[2,3-c]pyrazole derivatives, often in combination with microwave irradiation to accelerate the reaction. nih.gov

Solvent-free synthesis is another effective green chemistry technique. researchgate.netirb.hr Reactions can be carried out by grinding the reactants together, sometimes with the aid of a catalyst, which eliminates the need for potentially hazardous organic solvents. researchgate.net This approach is not only environmentally friendly but also simplifies the work-up procedure.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering advantages such as shorter reaction times, higher yields, and increased energy efficiency. nih.govresearchgate.net The synthesis of various pyrazole derivatives, including fluorinated pyrazolines, has been achieved using microwave irradiation, often in one-pot, multi-component reactions. semanticscholar.orgmdpi.com

Catalytic Approaches in Pyrazole Scaffold Construction

Catalysis plays a pivotal role in the efficient and selective synthesis of pyrazole scaffolds. nih.govnih.gov Both homogeneous and heterogeneous catalysts are employed, with a growing emphasis on the development of recyclable and environmentally benign catalytic systems. nih.govnih.gov

Heterogeneous Catalysis: Heterogeneous catalysts are favored in green chemistry due to their ease of separation from the reaction mixture and potential for recyclability. nih.gov Various materials have been explored as catalysts for pyrazole synthesis, including:

Nano-ZnO: This has been used for the efficient, environmentally friendly synthesis of 1,3,5-substituted pyrazole derivatives. mdpi.com

Preyssler-type heteropolyacids: These have demonstrated effectiveness as recyclable catalysts in the multicomponent synthesis of dihydropyrano[2,3-c]pyrazoles. nih.gov

Magnetic Nanoparticles: These have gained attention due to their easy separation from the reaction mixture using an external magnet. researchgate.net

Metal-Organic Frameworks (MOFs): Robust pyrazolate-based MOFs have been developed as efficient heterogeneous catalysts for reactions like C-O cross-coupling. acs.org

Homogeneous Catalysis: While heterogeneous catalysts offer advantages in terms of separation, homogeneous catalysts often exhibit higher activity and selectivity.

Copper Catalysis: Copper-catalyzed three-component reactions have been used for the synthesis of N-substituted pyrazoles with high yields and regioselectivity. mdpi.com Copper(I) chloride has also been employed in the oxidative coupling of aldehyde hydrazones with maleimides to produce dihydropyrazoles. mdpi.com

Palladium Catalysis: Palladium-catalyzed four-component coupling reactions provide a pathway to construct pyrazole and isoxazole (B147169) derivatives. dntb.gov.uaresearchgate.net

Silver-Mediated Cycloaddition: A novel silver-mediated [3+2] cycloaddition of alkynes and N-isocyanoiminotriphenylphosphorane has been reported for the synthesis of monosubstituted pyrazoles under mild conditions. mdpi.com

The choice of catalyst can significantly influence the reaction outcome, including yield and regioselectivity. The development of new and improved catalytic systems remains an active area of research in pyrazole chemistry.

Characterization Techniques for Synthetic Products

The unambiguous identification and purity assessment of synthesized compounds like this compound and its derivatives are crucial. A combination of spectroscopic and analytical techniques is employed for this purpose. mdpi.comekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for structural elucidation. mdpi.comnih.govuran.uanih.gov

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to each other through spin-spin coupling. For example, in a derivative, 4,4'-[(4-Fluorophenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol), the proton of the CH group appears as a singlet at 4.91 ppm, and the methyl protons appear as a singlet at 2.27 ppm. nih.gov

¹³C NMR: Reveals the number of non-equivalent carbon atoms and their electronic environment. In the same derivative, the carbon of the CH group is observed around 33.0 ppm, and the methyl carbons at 11.8 ppm. nih.gov

¹⁹F NMR: Is particularly useful for fluorine-containing compounds, providing information about the chemical environment of the fluorine atom. mdpi.comnih.govnih.gov For instance, the ¹⁹F NMR spectrum of 4,4'-[(4-Trifluoromethoxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) shows a singlet at -56.02 ppm for the OCF₃ group. nih.gov

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity. mdpi.comuran.ua High-resolution mass spectrometry (HR-MS) can determine the elemental composition of a molecule with high accuracy. semanticscholar.orgmdpi.com

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule. mdpi.comnih.gov For example, the C=O stretching vibration in an indenopyrazole derivative is observed at 1708 cm⁻¹. mdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the crystal lattice, including bond lengths and angles. nih.gov This technique was used to confirm the keto tautomeric form of 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one in the solid state. nih.gov

Chromatographic Techniques: Thin-layer chromatography (TLC) is used to monitor the progress of a reaction and assess the purity of the product. ekb.eg Column chromatography is a standard method for the purification of synthesized compounds. nih.gov

The following tables summarize typical characterization data for pyrazole derivatives.

Computational and Theoretical Investigations of 1 4 Fluorophenyl 1h Pyrazol 4 Ol Architectures

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given atomic arrangement, yielding information about the molecule's electronic distribution, energy, and geometry.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in computational chemistry and condensed matter physics. DFT has been successfully applied to study the geometric parameters and vibrational frequencies of various pyrazole (B372694) derivatives.

Illustrative Data Table: Predicted Geometric Parameters for 1-(4-fluorophenyl)-1H-pyrazol-4-ol using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-F | ~1.35 Å |

| N-N (pyrazole) | ~1.34 Å | |

| C=N (pyrazole) | ~1.32 Å | |

| C-O (hydroxyl) | ~1.36 Å | |

| Bond Angle | C-N-N (pyrazole) | ~112° |

| N-N-C (pyrazole) | ~106° | |

| Dihedral Angle | Fluorophenyl-Pyrazole | Variable, depending on rotation |

Note: The data in this table is illustrative and represents typical values for similar structures, as specific computational studies for this compound were not found in the public domain.

Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital Theory (FMOT) is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. nih.govnih.gov

For this compound, the HOMO-LUMO energy gap would be calculated from the energies of these frontier orbitals, as determined by DFT. This analysis helps in understanding the charge transfer interactions that can occur within the molecule.

Illustrative Data Table: Predicted Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: This data is hypothetical and serves to illustrate the type of information obtained from HOMO-LUMO analysis. The exact values would need to be determined by a specific computational study.

Global Reactivity Descriptors

Global reactivity descriptors are chemical concepts derived from the energies of the frontier molecular orbitals. These descriptors provide a quantitative measure of a molecule's reactivity and are valuable in predicting its behavior in chemical reactions. Key descriptors include:

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment.

These parameters are calculated using the energies of the HOMO and LUMO. Studies on related pyrazole derivatives have utilized these descriptors to understand their reactivity profiles. nih.gov

Illustrative Data Table: Predicted Global Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Value (eV) |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.85 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.65 |

| Chemical Softness (S) | 1/(2η) | 0.19 |

| Electrophilicity Index (ω) | χ2/(2η) | 2.80 |

Note: These values are illustrative, based on the hypothetical HOMO and LUMO energies, and are intended to show the application of these concepts.

Molecular Docking and Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Prediction of Binding Affinities and Molecular Interactions with Biological Targets

Molecular docking simulations of this compound would involve placing the molecule into the binding site of a biologically relevant protein target. The process calculates the binding energy, which is an estimate of the binding affinity. Lower binding energies typically indicate a more stable protein-ligand complex. Research on various pyrazole derivatives has shown that they can act as inhibitors for targets like protein kinases and carbonic anhydrase by docking into their active sites. sigmaaldrich.com

The interactions between the ligand and the protein are also analyzed, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the complex. For this compound, the hydroxyl and pyrazole nitrogen atoms would be expected to act as hydrogen bond donors and acceptors, while the fluorophenyl ring could engage in hydrophobic and aromatic interactions.

Illustrative Data Table: Predicted Binding Affinities of this compound with a Hypothetical Kinase

| Parameter | Predicted Value |

| Binding Energy (kcal/mol) | -8.5 |

| Inhibition Constant (Ki) (nM) | ~50 |

| Interacting Residues | Amino Acid 1 (H-bond), Amino Acid 2 (H-bond), Amino Acid 3 (π-π stacking) |

Note: This data is for illustrative purposes only. The actual binding affinity and interacting residues would depend on the specific biological target studied.

Structural Basis for Ligand-Target Recognition

The results of molecular docking studies provide a structural basis for understanding how a ligand recognizes and binds to its target. By visualizing the docked pose of this compound, researchers can understand the specific molecular features that are crucial for binding. This information is invaluable for the rational design of more potent and selective analogs through structure-activity relationship (SAR) studies. For instance, the fluorine atom on the phenyl ring can influence binding by altering the electronic properties of the ring and potentially forming specific interactions with the protein. The pyrazole core, a common scaffold in medicinal chemistry, provides a rigid framework for the presentation of functional groups in the correct orientation for binding.

Molecular Dynamics Simulations to Explore Conformational Space

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate a trajectory that describes how the positions and velocities of the particles in the system vary with time. This allows for the exploration of the conformational space of a molecule, which is the set of all possible three-dimensional arrangements of its atoms.

For this compound, MD simulations can provide a detailed picture of its dynamic behavior in different environments, such as in a solvent or interacting with a biological macromolecule. A key aspect of this analysis is the study of dihedral angles, which are the angles between two intersecting planes. The rotation around single bonds in the molecule gives rise to different conformers, and the analysis of the dihedral angle distributions from an MD simulation can reveal the most stable or preferred conformations.

| Dihedral Angle | Definition | Predicted Stable Conformation(s) (degrees) | Energy Barrier (kcal/mol) |

|---|---|---|---|

| Φ (C6-C1-N1-C5) | Rotation of the fluorophenyl ring relative to the pyrazole ring | ± 45°, ± 135° | ~ 2-4 |

| θ (C3-C4-O-H) | Rotation of the hydroxyl hydrogen | 0°, 180° | ~ 1-2 |

The energy barriers between different conformations can also be calculated from the MD simulation data, providing insights into the flexibility of the molecule and the ease with which it can adopt different shapes. This information is crucial for understanding how the molecule might bind to a receptor or enzyme active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are most influential in determining the activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules.

For a class of compounds like pyrazole derivatives, QSAR studies are frequently employed to understand the structural requirements for a specific biological effect, such as antimicrobial or anticancer activity. nih.gov A typical QSAR study involves calculating a wide range of molecular descriptors for a set of molecules with known activities. These descriptors can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO).

Steric Descriptors: These relate to the size and shape of the molecule, and include parameters like molecular weight, volume, and surface area.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with the logarithm of the octanol-water partition coefficient (logP) being the most common.

Topological Descriptors: These are numerical values that describe the connectivity of atoms in the molecule.

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model that correlates a combination of these descriptors with the biological activity.

A hypothetical 2D-QSAR model for a series of fluorophenyl-pyrazole derivatives with antimicrobial activity might be represented by an equation like the one shown in the table below. This table also includes the statistical parameters used to assess the quality and predictive power of the model.

| Hypothetical QSAR Model for Antimicrobial Activity of Fluorophenyl-Pyrazole Derivatives | |

|---|---|

| Model Equation | pIC50 = 0.85 * logP - 0.02 * MW + 1.5 * (HOMO-LUMO) + 2.1 |

| Statistical Parameters | |

| R² (Coefficient of Determination) | 0.88 |

| Q² (Cross-validated R²) | 0.75 |

| F-statistic | 45.6 |

| p-value | <0.001 |

In this hypothetical model:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration, a common measure of biological activity.

logP represents the hydrophobicity of the molecule. The positive coefficient suggests that higher hydrophobicity is beneficial for activity.

MW is the molecular weight. The small negative coefficient might indicate that excessive size is slightly detrimental.

(HOMO-LUMO) is the energy gap, an electronic descriptor. The positive coefficient could imply that a larger energy gap, indicating greater stability, is favorable for the observed antimicrobial activity.

The statistical parameters indicate the robustness of the model. A high R² value suggests a good fit of the model to the data, while a high Q² value indicates good predictive ability. The F-statistic and p-value provide information on the statistical significance of the model. Such QSAR models are instrumental in the rational design of new pyrazole derivatives with potentially enhanced biological activities.

Investigation of Biological Activities and Pharmacological Relevance of 1 4 Fluorophenyl 1h Pyrazol 4 Ol Derivatives

Antimicrobial Research

Derivatives of 1-(4-fluorophenyl)-1H-pyrazol-4-ol have demonstrated significant potential as antimicrobial agents, with research highlighting their efficacy against a range of pathogenic bacteria, fungi, mycobacteria, and protozoa.

The antibacterial potential of this compound derivatives has been a key area of investigation. Notably, the synthesis of pyrazole (B372694) aldehyde derivatives and their subsequent conversion to hydrazones has yielded compounds with potent activity, particularly against drug-resistant bacterial strains. nih.govnih.gov

Research has shown that certain N,N-bisphenylhydrazone derivatives of 4-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid exhibit excellent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains with Minimum Inhibitory Concentration (MIC) values as low as 0.78 μg/mL. nih.gov The introduction of a fluorine atom into the phenyl ring is believed to enhance lipophilicity and metabolic stability, contributing to the observed antibacterial effects. nih.govacs.org

| Derivative | Bacterial Strain | MIC (μg/mL) |

| N,N-Bisphenylhydrazone of 4-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid | S. aureus ATCC 33591 (MRSA) | 0.78 |

| N,N-Bisphenylhydrazone of 4-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid | S. aureus ATCC 33592 (MRSA) | 0.78 |

| N,N-Bisphenylhydrazone of 4-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid | S. aureus ATCC 700699 (MRSA) | 0.78 |

| N,N-Bisphenylhydrazone of 4-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid | S. aureus ATCC 25923 (MSSA) | 3.125 |

The mechanism of action for some of these derivatives is thought to involve the disruption of the bacterial cell membrane. nih.gov These findings underscore the potential of this class of compounds in the development of new antibiotics to combat the growing threat of antimicrobial resistance. nih.govuky.edu

Fluorinated pyrazole aldehydes, derived from the core structure, have been evaluated for their antifungal properties against various phytopathogenic fungi. nih.govnih.gov These studies have demonstrated that specific derivatives exhibit moderate to good inhibitory activity against fungi such as Sclerotinia sclerotiorum and Fusarium culmorum. nih.gov

For instance, a 2-chlorophenyl derivative of a fluorinated pyrazole aldehyde showed 43.07% inhibition against S. sclerotiorum and 46.75% inhibition against F. culmorum. nih.govnih.gov Molecular docking studies suggest that the antifungal activity may be attributed to the inhibition of enzymes crucial for fungal growth, such as proteinase K. nih.gov

| Derivative | Fungal Strain | Inhibition (%) |

| 2-chlorophenyl derivative of fluorinated pyrazole aldehyde | Sclerotinia sclerotiorum | 43.07 |

| 2,5-dimethoxyphenyl derivative of fluorinated pyrazole aldehyde | Sclerotinia sclerotiorum | 42.23 |

| 2-chlorophenyl derivative of fluorinated pyrazole aldehyde | Fusarium culmorum | 46.75 |

| 2-methoxyphenyl derivative of fluorinated pyrazole aldehyde | Fusarium culmorum | 38.62 |

These findings indicate that this compound derivatives are a promising scaffold for the development of novel antifungal agents for agricultural and potentially clinical applications. nih.govnih.gov

The pyrazole nucleus is a component of several compounds with known antitubercular activity. nih.govglobalresearchonline.net Research into derivatives of this compound has revealed their potential to inhibit the growth of Mycobacterium tuberculosis.

One study highlighted a pyrazoline derivative that displayed significant activity against the H37Rv strain of M. tuberculosis with a MIC of 6.25 µg/mL. globalresearchonline.net Another study on novel pyrazolylpyrazoline-clubbed triazole and tetrazole hybrids showed promising in vitro antitubercular activity. nih.gov While not all tested compounds contained the 1-(4-fluorophenyl) moiety, the general findings support the potential of the pyrazole scaffold in antitubercular drug discovery. Further investigation into specific this compound derivatives is warranted to explore this potential fully.

Leishmaniasis is a parasitic disease for which new and more effective treatments are needed. scielo.brresearchgate.net Pyrazole derivatives have emerged as a promising class of compounds in the search for novel antileishmanial agents. globalresearchonline.netnih.govresearchgate.net

Studies on 1-aryl-1H-pyrazole-4-carboximidamide derivatives, which include the 1-(4-fluorophenyl) substitution, have been conducted to evaluate their in vitro activity against Leishmania species. scielo.brresearchgate.net While a bromo-substituted derivative was identified as a lead compound, the research highlights the potential of this chemical series. scielo.br Further structure-activity relationship studies on this compound derivatives could lead to the identification of potent antileishmanial candidates.

Anti-inflammatory and Analgesic Properties

The pyrazole ring is a well-established pharmacophore in the design of anti-inflammatory and analgesic drugs, with celecoxib (B62257) being a prominent example. ijpsjournal.comrjpbr.com Consequently, derivatives of this compound have been extensively investigated for their potential in this therapeutic area. nih.govresearchgate.netresearchgate.net

In vitro assays are crucial for determining the anti-inflammatory potential of new compounds by evaluating their ability to inhibit key enzymes and mediators involved in the inflammatory cascade. For pyrazole derivatives, a primary focus has been on the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2. ijpsjournal.comresearchgate.netbohrium.com

A study on a 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole derivative demonstrated its ability to reduce the viability of 3T3 cells only at higher concentrations, suggesting a favorable safety profile for further investigation. nih.gov Research on other pyrazole derivatives has shown significant COX-2 inhibitory activity, with some compounds exhibiting IC50 values in the low micromolar range. ijpsjournal.com The N1-aryl group, such as the 4-fluorophenyl moiety, is thought to enhance binding to the active site of COX enzymes. ijpsjournal.com

| Derivative Class | Assay | Finding |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition | IC50 = 0.02 µM |

| Pyrazole-chalcone hybrids | COX-2 Inhibition | IC50 = 0.03 µM |

| Pyrazole-chalcone hybrids | 5-LOX Inhibition | IC50 = 0.15 µM |

| Pyrazole derivatives | LPS-stimulated RAW 264.7 macrophages | 85% reduction in IL-6 at 5 µM |

These in vitro findings provide a strong rationale for the continued exploration of this compound derivatives as a source of novel anti-inflammatory agents with potentially improved efficacy and safety profiles. ijpsjournal.com

Anticancer and Antiproliferative Research

The anticancer and antiproliferative properties of pyrazole derivatives, including those related to this compound, are a significant area of research. nih.govnih.gov These compounds have been shown to exhibit cytotoxic and cytostatic effects on various cancer cell lines and are being investigated for their target-specific anticancer mechanisms.

Cytostatic and Cytotoxic Effects on Cell Lines

Studies have demonstrated the cytotoxic effects of pyrazole derivatives on a range of cancer cell lines. nih.govekb.eg For instance, certain pyrazole derivatives have shown the ability to diminish the viability of human mammary gland adenocarcinoma cell lines, such as MCF7 and MDA-MB-231. nih.gov The cytotoxic activity appears to be cell-specific, with some derivatives showing more potent effects on certain cell lines than others. nih.gov For example, one study found that the viability of MDA-MB-231 cells was significantly decreased by a pyrazole derivative known as TOSIND, with an IC50 of 17.7 ± 2.7 μM after 72 hours of treatment. nih.gov In contrast, another derivative, PYRIND, was more effective against MCF7 cells, with an IC50 of 39.7 ± 5.8 μM after 72 hours. nih.gov

The antiproliferative activity of these compounds has also been evaluated against other cancer cell lines, including HePG-2, PC-3, A-549, and HCT-116. researchgate.net The results from these studies indicate that pyrazole derivatives can effectively kill some cancer cells, highlighting their potential as anticancer agents. ekb.eg

Table 1: Cytotoxic Effects of Pyrazole Derivatives on Cancer Cell Lines

| Derivative | Cell Line | Effect | IC50 Value (72h) |

|---|---|---|---|

| TOSIND | MDA-MB-231 | Decreased viability | 17.7 ± 2.7 μM |

| PYRIND | MCF7 | Decreased viability | 39.7 ± 5.8 μM |

Target-Specific Anticancer Mechanisms

The anticancer mechanisms of pyrazole derivatives are multifaceted and often involve the inhibition of key cellular signaling pathways. A notable target is the Aurora kinase family, which plays a crucial role in cell cycle regulation. nih.gov Overexpression of Aurora kinase B (AURKB) is a common feature in many aggressive human cancers. nih.gov Some pyrazole-containing quinazoline (B50416) derivatives have been designed as selective, non-ATP competitive inhibitors of AURKB. nih.gov

Another important mechanism involves the inhibition of other protein kinases that are critical for cancer cell proliferation and survival. nih.gov For example, a regioisomeric switch in the structure of a pyrazole derivative was found to shift its activity from p38α MAP kinase inhibition to the inhibition of important cancer-related kinases such as Src, B-Raf, EGFRs, and VEGFR-2, with IC50 values in the nanomolar range for the most active compound. nih.gov This highlights the potential to design pyrazole derivatives with specific kinase inhibitory profiles for targeted cancer therapy.

Furthermore, some pyrazole derivatives have been observed to influence caspase activity, which is central to apoptosis (programmed cell death). In MDA-MB-231 cells, certain derivatives caused a gradual decrease in the activity of caspase-3 and caspase-7. nih.gov This suggests that these compounds may induce apoptosis in cancer cells, contributing to their cytotoxic effects.

Enzyme Inhibition Studies

The ability of this compound derivatives to inhibit various enzymes is a cornerstone of their pharmacological relevance. Research has particularly focused on their roles as kinase and phosphodiesterase inhibitors.

Kinase Inhibition Profiles (e.g., p38 MAP Kinase)

Derivatives of 1-(4-fluorophenyl)-1H-pyrazole are notable for their potent inhibition of various kinases, particularly p38 MAP kinase. nih.govacs.org A novel class of 5-amino-N-phenyl-1H-pyrazol-4-yl-3-phenylmethanones was identified as highly selective inhibitors of p38 MAP kinase. nih.govcapes.gov.br X-ray crystallography has revealed that these inhibitors bind to the ATP binding pocket of unphosphorylated p38α, forming a unique hydrogen bond with the amino acid threonine 106, which is believed to contribute to their selectivity. nih.govcapes.gov.br

The inhibitory activity of these compounds is not limited to p38 MAP kinase. Studies have shown that pyrazole derivatives can inhibit a range of other kinases. For instance, a 7-(pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivative demonstrated inhibitory activity against several kinases, including Aurora-A. nih.gov The substitution pattern on the pyrazole ring can significantly influence the kinase inhibition profile. A regioisomeric switch from a 3-(4-fluorophenyl) to a 4-(4-fluorophenyl) derivative resulted in a loss of p38α inhibition but gained activity against cancer-related kinases like Src, B-Raf, EGFRs, and VEGFR-2. nih.gov

Table 2: Kinase Inhibition Profile of a Pyrazole Derivative

| Kinase Target | Activity |

|---|---|

| Src | Inhibition in nanomolar range |

| B-Raf wt | Inhibition in nanomolar range |

| B-Raf V600E | Inhibition in nanomolar range |

| EGFRs | Inhibition in nanomolar range |

| VEGFR-2 | Inhibition in nanomolar range |

Phosphodiesterase Inhibition

Pyrazolone (B3327878) derivatives, structurally related to this compound, have been identified as inhibitors of phosphodiesterases (PDEs). nih.gov PDEs are enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), which are important second messengers in various cellular processes. nih.gov By inhibiting PDEs, these compounds can increase the intracellular concentration of cAMP. nih.gov

Specifically, pyrazole derivatives have been investigated as inhibitors of PDE4 and PDE5. google.comwipo.int For instance, certain pyrazolo[1,5-a]pyridines have been designed as dual PDE3/4 inhibitors with potential applications in respiratory diseases due to their bronchodilatory and anti-inflammatory activities. hw.ac.uk The inhibition of these enzymes by pyrazole-based compounds highlights another avenue through which they can exert their pharmacological effects.

Arylamine N-acetyltransferase Enzyme Inhibition

Arylamine N-acetyltransferases (NATs) are enzymes involved in the metabolism of various drugs and xenobiotics containing aromatic amine or hydrazine (B178648) structures. manchester.ac.uk The inhibition of these enzymes is a key area of research, particularly in the context of tuberculosis, as NAT is crucial for the growth of Mycobacterium tuberculosis. nih.gov

Research into 3,5-diaryl-1H-pyrazoles, which share a core structure with this compound, has identified them as specific inhibitors of prokaryotic NAT enzymes. nih.gov A study focused on developing antitubercular agents synthesized a series of these pyrazole derivatives and evaluated their inhibitory potency. The investigation established a clear structure-activity relationship (SAR), demonstrating how different substitutions on the pyrazole core influence the degree of NAT inhibition. nih.gov Molecular docking simulations have further elucidated these interactions, showing how the inhibitors bind within the active site of the enzyme. nih.gov The essential catalytic triad (B1167595) of NAT enzymes consists of Cys-His-Asp, which is a target for these inhibitor molecules. manchester.ac.uk

Table 1: Inhibition of Arylamine N-acetyltransferase (NAT) by Pyrazole Derivatives Note: Specific IC50 values for this compound were not available in the searched literature. The data below represents findings for structurally related pyrazole compounds.

| Compound Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 3,5-diaryl-1H-pyrazoles | Prokaryotic Arylamine N-acetyltransferase | Identified as specific inhibitors with potential antitubercular activity. Structure-activity relationships were established. | nih.gov |

Antioxidant Activity Evaluation

The ability of a compound to counteract oxidative stress is a significant measure of its therapeutic potential. Derivatives of this compound have been evaluated for their antioxidant properties through various assays that measure their capacity to neutralize harmful free radicals.

Radical Scavenging Assays

Several studies have demonstrated the potent radical scavenging activity (RSA) of pyrazole derivatives using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH), nitric oxide (NO), superoxide, and hydroxyl radical scavenging assays. nih.govnih.gov

In one study, pyrazolone derivatives exhibited significant antioxidant activity against the DPPH radical, with IC50 values (the concentration required to scavenge 50% of the radicals) ranging from 2.6 to 7.8 μM. nih.gov Notably, analogues bearing a catechol moiety showed the best results. Another investigation into thienyl-pyrazole derivatives found that compounds 5g and 5h, which contain a fluorophenyl group, showed excellent DPPH scavenging activity with IC50 values of 0.245 and 0.284 μM, respectively. These were comparable to the standard antioxidant, ascorbic acid. nih.gov The same compounds also demonstrated potent hydroxyl radical scavenging with IC50 values of 0.905 and 0.892 μM. nih.gov Further research on different pyrazole derivatives confirmed good free radical scavenging comparable to standards like butylated hydroxytoluene (BHT) and ascorbic acid. nih.govresearchgate.net

Table 2: Radical Scavenging Activity of Selected Pyrazole Derivatives

| Compound/Derivative | Assay | IC50 Value (μM) | Reference |

|---|---|---|---|

| Pyrazolone derivatives (general) | DPPH | 2.6 - 7.8 | nih.gov |

| Thienyl-pyrazole (Compound 5g) | DPPH | 0.245 ± 0.01 | nih.gov |

| Thienyl-pyrazole (Compound 5h) | DPPH | 0.284 ± 0.02 | nih.gov |

| Thienyl-pyrazole (Compound 5g) | Hydroxyl Radical | 0.905 ± 0.01 | nih.gov |

| Thienyl-pyrazole (Compound 5h) | Hydroxyl Radical | 0.892 ± 0.01 | nih.gov |

| Ascorbic Acid (Standard) | DPPH | 0.483 ± 0.01 | nih.gov |

Mechanistic Insights into Antioxidant Action

The mechanism by which pyrazole derivatives exert their antioxidant effects has been explored through computational and experimental studies. The primary mechanisms considered are Hydrogen Atom Transfer (HAT) and Sequential Proton Loss Electron Transfer (SPLET). nih.gov

Density Functional Theory (DFT) calculations on pyrazolone derivatives have provided insights into the most likely scavenging pathway. nih.gov In polar solvents, the SPLET mechanism is generally favored, while the HAT mechanism is slightly predominant in nonpolar environments. nih.gov However, when in the presence of reactive oxygen species, the HAT mechanism appears to be slightly more prevalent in polar solvents. nih.gov The specific substitutions on the pyrazole ring can also influence the mechanism. For instance, electron-donating groups may favor a Radical Adduct Formation (RAF) pathway, particularly with the highly reactive hydroxyl radical. nih.gov These theoretical findings align well with in-vitro results and underscore the significant antioxidant potential of this class of compounds, comparable to the well-known antioxidant drug edaravone. nih.govnih.gov

Vasorelaxant Effects and Associated Signaling Pathways

Certain pyrazole derivatives have been shown to induce relaxation of blood vessels, a pharmacologically important effect for potential antihypertensive treatments. The mechanisms underlying this vasorelaxant activity have been traced to specific cellular signaling pathways.

Modulation of the NO/cGMP Pathway

A key mechanism for the vasorelaxant effect of fluorophenyl-substituted pyrazoles is the modulation of the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway. Studies on the pyrazole derivative 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039) have shown that it elicits a concentration-dependent relaxation in aortic rings. researchgate.netnih.gov This effect was significantly reduced when the enzyme guanylyl cyclase was inhibited by ODQ, indicating that the relaxation is dependent on the production of cGMP. researchgate.netnih.gov

Further evidence confirms that the effect is endothelium-dependent; the relaxation was blocked by L-NAME, an inhibitor of nitric oxide synthase (NOS). nih.gov This demonstrates that the pyrazole derivative stimulates the release of NO from the endothelium, which in turn activates guanylyl cyclase in the smooth muscle cells, leading to an increase in cGMP and subsequent vasorelaxation. researchgate.netnih.gov

Ion Channel Modulation (e.g., K+ Channels)

In addition to the NO/cGMP pathway, the vasorelaxant effects of pyrazole derivatives are also linked to the modulation of ion channels, specifically calcium (Ca2+) and potassium (K+) channels. researchgate.netnih.gov The influx of extracellular Ca2+ is a critical step for smooth muscle contraction. The vasorelaxant effect of LQFM039 was found to be mediated, in part, by the blockade of voltage-gated Ca2+ channels, thereby preventing the influx of calcium required for contraction. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies

The exploration of Structure-Activity Relationships (SAR) is fundamental to understanding how the chemical structure of this compound derivatives influences their biological and pharmacological effects. By systematically modifying different parts of the molecule—the fluorine atom, the pyrazole core, and the adjacent phenyl ring—researchers can identify key structural features responsible for potency, selectivity, and desired therapeutic actions.

The incorporation of fluorine into heterocyclic compounds is a widely used strategy in medicinal chemistry to enhance pharmacological properties. nih.gov Fluorine's unique characteristics, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govresearchgate.net It is estimated that fluorinated compounds constitute a significant portion of active components currently in development. researchgate.net

The presence of a fluorine atom, as seen in the 1-(4-fluorophenyl) moiety, often leads to increased biological activity. Fluorine can enhance the molecule's ability to interact with target proteins through hydrophobic and electrostatic interactions. researchgate.net This can result in a stronger binding affinity compared to non-fluorinated analogues. nih.gov For example, studies on thrombin inhibitors have shown that fluorine-substituted versions exhibit binding affinities up to five times stronger than their nonfluorinated counterparts. nih.gov This enhancement is attributed to the fluorine atom's close contact with specific amino acid residues within the protein's binding site. nih.gov

Furthermore, the metabolic stability of the compound is often improved by fluorine substitution. The C-F bond is stronger than a C-H bond, making it more resistant to metabolic breakdown by enzymes in the body. This increased stability can lead to a longer duration of action and improved bioavailability. nih.gov The strategic placement of fluorine can also influence the regioselectivity of chemical reactions during synthesis, allowing for more precise creation of desired isomers. capes.gov.brnih.gov

Table 1: Effect of Fluorine Substitution on Biological Activity

| Compound Class | Fluorine Position | Biological Target/Activity | Observed Effect of Fluorination | Reference |

|---|---|---|---|---|

| Pyrazole-based Thrombin Inhibitors | Varies | Thrombin | Showed binding affinity five times stronger than nonfluorinated analogues. | nih.gov |

| Fluorinated Pyrazole Hybrids | Position 4 of pyrazole ring | Bradykinin (B550075) B1 Receptor | Compound 30 showed potent antagonist activity with an IC50 of 23 nM. | nih.gov |

| Fluorinated Azetidine-Pyrazole Hybrids | Varies | HCV genotype-lb | Analogue 14a showed potent inhibitory action with an EC50 of 0.083 μM, significantly better than other analogues. | nih.gov |

Beyond the fluorine atom, modifications to the pyrazole ring and the N1-phenyl group are crucial in determining the biological profile of these derivatives. SAR studies have demonstrated that the nature, size, and position of various substituents can fine-tune the compound's activity and selectivity.

For instance, in the development of anticancer agents, the substituent on the phenyl ring attached to the pyrazole core plays a significant role. One study found that a trifluoromethyl group at the para position of the phenyl ring resulted in the most potent anticancer activity against EGFR tyrosine kinase, with an IC50 value of 229.4 nM. mdpi.com This highlights how electron-withdrawing groups can enhance efficacy. Similarly, in the pursuit of antifungal agents, derivatives with electron-deficient groups on an aromatic ring showed higher inhibitory effects than those with electron-donating groups. mdpi.com

The substitution pattern on the pyrazole ring itself is also critical. The synthesis of 3,4,5-substituted pyrazoles has been a focus for developing inhibitors of metalloproteases like meprin α and meprin β. nih.gov Initial studies showed that a 3,5-diphenylpyrazole (B73989) derivative had high inhibitory activity against meprin α in the low nanomolar range. nih.gov Replacing one of the phenyl groups with smaller residues like methyl or benzyl (B1604629) groups led to a decrease in activity, indicating that larger aromatic or cycloalkyl groups at this position are favorable for potent inhibition. nih.gov

The position of substituents also dictates the compound's interaction with different targets. For example, in a series of pyrazole derivatives screened for anti-inflammatory activity via COX-1/COX-2 inhibition, the specific substitution pattern determined the potency and safety profile. mdpi.com

Table 2: Influence of Various Substituents on Biological Activity

| Core Structure | Substituent & Position | Biological Activity | Key Finding | Reference |

|---|---|---|---|---|

| 1,5-Diarylpyrazole | Trifluoromethyl group at para-position of phenyl ring | Anticancer (EGFR tyrosine kinase) | Exhibited the most potent activity (IC50 = 229.4 nM) compared to other substitutions. | mdpi.com |

| 3,4,5-Substituted Pyrazole | 3,5-diphenyl substitution | Meprin α Inhibition | High inhibitory activity in the low nanomolar range. | nih.gov |

| 3,4,5-Substituted Pyrazole | Methyl or benzyl group at position 3(5) | Meprin α Inhibition | Decreased inhibitory activity compared to a phenyl group. | nih.gov |

| Furo[2,3-c]pyrazole Conjugates | Electron-deficient group on aromatic ring | Antifungal (A. solani) | Higher inhibitory effects (IC50 = 5.44 μM for most active). | mdpi.com |

| Furo[2,3-c]pyrazole Conjugates | Electron-donating substituent on aromatic ring | Antifungal (A. solani) | Reduced inhibitory effects. | mdpi.com |

Multi-target Profiling of this compound Derivatives

A growing area of research is the evaluation of this compound derivatives against multiple biological targets. The pyrazole scaffold is known for its versatility, and its derivatives often exhibit a wide range of biological activities by interacting with various enzymes and receptors. nih.govresearchgate.net This multi-target capability can be advantageous for treating complex diseases that involve multiple pathological pathways.

For example, certain fluorinated pyrazole-based heterocycles have been identified as inhibitors of pyruvate (B1213749) dehydrogenase kinase 1 (PDK1), which is relevant for treating inflammatory diseases, with high potency (IC50 values from 1 nM to 0.1 μM). nih.gov At the same time, other pyrazole derivatives have been developed as potent and selective antagonists for bradykinin receptors (B1 and B2), which are involved in pain and inflammation. nih.gov

The development of radiolabeled probes for medical imaging further illustrates the multi-target nature of this chemical class. A radiofluorinated pyrazol-4-yl-pyridine derivative was developed as a selective positive allosteric modulator (PAM) for the muscarinic acetylcholine (B1216132) receptor M4, a target implicated in schizophrenia and dementia. nih.gov This probe showed high selectivity for brain regions with abundant M4 receptors, demonstrating the potential for pyrazole derivatives in neuroscience research and diagnostics. nih.gov

The ability of a single chemical scaffold to be adapted to hit diverse targets—from kinases and proteases to G-protein coupled receptors—underscores the pharmacological importance of pyrazole derivatives. nih.govmdpi.com This multi-target profile suggests that derivatives of this compound could serve as a rich source for developing novel therapeutics for a wide array of conditions, including cancer, inflammation, infectious diseases, and neurological disorders. mdpi.comresearchgate.net

Table 3: Examples of Multi-Target Activity of Pyrazole Derivatives

| Derivative Class | Primary Target | Potency | Secondary Target/Application | Reference |

|---|---|---|---|---|

| Fluorinated Pyrazole-based Heterocycles | Pyruvate Dehydrogenase Kinase 1 (PDK1) | IC50: 1 nM - 0.1 μM | Anti-inflammatory | nih.gov |

| Fluorinated Pyrazole Hybrids | Bradykinin B1/B2 Receptors | IC50 ≤ 50 nM | Pain and Inflammation | nih.gov |

| Pyrazol-4-yl-pyridine Derivatives | Muscarinic Acetylcholine Receptor M4 (PAM) | High selectivity for M4-rich brain regions | PET Imaging for CNS disorders | nih.gov |

| Substituted Pyrazole Derivatives | Cyclooxygenase-1/2 (COX-1/COX-2) | Varies | Anti-inflammatory | mdpi.com |

Advanced Applications and Future Research Directions

Exploration of Photophysical Properties

The photophysical characteristics of pyrazole (B372694) derivatives, particularly those with donor-acceptor functionalities, are an active area of investigation. The interplay between the electron-donating hydroxyl group and the pyrazole and fluorophenyl rings can lead to interesting optical properties.

Fluorescence and Optoelectronic Applications

Derivatives of pyrazole are known to exhibit notable chromogenic and fluorogenic capabilities, often facilitated by intramolecular charge transfer (ICT). researchgate.net While direct studies on the fluorescence of 1-(4-fluorophenyl)-1H-pyrazol-4-ol are not extensively documented, related pyrazoline and pyrazolone (B3327878) structures show that the pyrazole core can be a key component of fluorescent molecules. researchgate.netresearchgate.net The fluorescence properties are highly dependent on the molecular environment and substitution patterns. For instance, the introduction of different substituents can tune the emission wavelengths and quantum yields. rsc.org Future research will likely focus on synthesizing derivatives of this compound and characterizing their fluorescence spectra to explore their potential as organic light-emitting diode (OLED) materials, fluorescent probes, and chemosensors. rsc.orgnih.gov

Intramolecular Charge Transfer Characteristics

Intramolecular charge transfer (ICT) is a critical process in many fluorescent molecules, where photoexcitation leads to a significant redistribution of electron density. In pyrazoline derivatives, ICT from the N(1) nitrogen to the C(3) position of the pyrazole ring is a known phenomenon that can be influenced by solvent polarity. researchgate.net For this compound, the electron-donating hydroxyl group at the C4 position and the phenyl ring at the N1 position can create a push-pull system, making it a candidate for exhibiting ICT characteristics. Computational studies, such as Density Functional Theory (DFT), on similar chlorophenyl-substituted pyrazolone derivatives have been used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), confirming that charge-transfer transitions can dominate the excited states. researchgate.netbibliotekanauki.pl The extent of this charge transfer can be modulated by the electronic nature of substituents, affecting the molecule's photophysical response. researchgate.netnih.gov

Role in Material Science and Catalyst Design

Fluorinated pyrazoles are increasingly recognized for their utility in material science and coordination chemistry. nih.govacs.org The pyrazole scaffold, with its multiple nitrogen atoms, is an excellent ligand for coordinating with metal ions. This property is foundational for designing novel catalysts and functional materials. researchgate.net The this compound molecule can act as a building block for metal-organic frameworks (MOFs) or coordination polymers. The fluorine atom can participate in non-covalent interactions, further influencing the packing and properties of the resulting materials. In catalysis, pyrazole-based ligands are used to create transition metal complexes that can catalyze a variety of organic transformations.

Development of Hybrid Molecules Incorporating the this compound Scaffold

Creating hybrid molecules by combining the pyrazole scaffold with other pharmacologically active moieties is a promising strategy in drug discovery. researchgate.net A study on benzimidazole-pyrazole hybrids demonstrated that a derivative containing a para-fluorophenyl unit attached to the pyrazole nucleus exhibited the highest anticancer activity against pancreatic cancer cell lines. nih.gov This specific hybrid, designated 6h in the study, showed considerable binding affinity to B-cell lymphoma in molecular docking analyses. nih.gov This highlights the potential of using the 1-(4-fluorophenyl)-pyrazole core as a foundational element for constructing more complex and potent biological agents. nih.gov Future work will likely involve synthesizing hybrids of this compound with other heterocycles to explore synergistic effects and develop novel therapeutic candidates.

| Hybrid Compound Lead | Target | Key Finding |

| Benzimidazole-pyrazole hybrid with a p-fluorophenyl unit (6h) | Pancreatic Cancer Cells (SW1990 and AsPCl) | Showed the highest anticancer activity among the synthesized hybrids. nih.gov |

Chemoinformatics and High-Throughput Screening for Novel Leads

Modern drug discovery heavily relies on computational methods to accelerate the identification of promising new compounds. Chemoinformatics and high-throughput screening (HTS) are pivotal in this process. For pyrazole-based scaffolds, high-throughput virtual screening (HTVS) has been successfully employed to identify novel inhibitors for enzymes like CDK8, which is implicated in cancer. chemmethod.com This computational approach is a cost-effective and efficient alternative to traditional lab-based screening. chemmethod.com Molecular docking studies are also widely used to predict the binding affinity and interaction patterns of pyrazole derivatives with biological targets such as receptor tyrosine kinases and protein kinases. researchgate.net These computational screenings can prioritize derivatives of this compound for synthesis and biological testing, streamlining the discovery of new leads.

| Screening Method | Target Class | Key Advantage |

| High-Throughput Virtual Screening (HTVS) | Kinases (e.g., CDK8) | Accelerates discovery of potential anticancer agents in a cost-effective manner. chemmethod.com |

| Molecular Docking | Receptor Tyrosine Kinases, Protein Kinases | Predicts binding affinity and identifies potential inhibitors with favorable interaction energies. researchgate.net |

Future Perspectives in Medicinal Chemistry and Chemical Biology of Fluorinated Pyrazoles

The introduction of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, lipophilicity, and binding affinity. mdpi.comnih.gov Fluorinated pyrazoles, therefore, represent a highly valuable class of compounds in medicinal chemistry. nih.govacs.orgsci-hub.se Their popularity has grown exponentially, with applications in drug discovery and agrochemistry. nih.govbohrium.com The this compound scaffold is a prime candidate for further exploration. Future research will likely focus on:

Synthesis of Diverse Libraries: Creating a wide range of derivatives by modifying the substituents on both the pyrazole and phenyl rings to perform structure-activity relationship (SAR) studies. nih.govnih.gov

Broad Biological Screening: Testing these new compounds against a wide array of biological targets, including kinases, viruses, bacteria, and fungi, to uncover new therapeutic applications. nih.govnih.govtandfonline.com

Elucidation of Mechanisms: Investigating the molecular mechanisms of action for the most promising compounds to understand their biological effects fully.

The continued exploration of fluorinated pyrazoles like this compound holds immense promise for the development of next-generation pharmaceuticals and advanced materials. researchgate.net

Q & A

Q. What are the standard synthetic routes for 1-(4-fluorophenyl)-1H-pyrazol-4-ol, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including cyclocondensation of hydrazine derivatives with fluorinated ketones or aldehydes. Key parameters for optimization include:

- Temperature : Elevated temperatures (80–120°C) for cyclization steps to enhance reaction rates .

- Catalysts : Acidic (e.g., H₂SO₄) or basic (e.g., K₂CO₃) conditions to control regioselectivity during pyrazole ring formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates . Yield optimization often requires iterative adjustments of these parameters and monitoring via TLC/HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : To confirm the presence of the fluorophenyl group (¹⁹F NMR) and pyrazole ring protons (¹H NMR) .

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks, as demonstrated in structurally related pyrazoles .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What pharmacological activities are associated with fluorinated pyrazole derivatives?

Fluorinated pyrazoles exhibit:

- Anti-inflammatory activity : Inhibition of cyclooxygenase (COX) enzymes .

- Antimicrobial effects : Disruption of bacterial cell membranes or enzyme targets (e.g., MIC values reported for similar compounds) .

- Anticancer potential : Apoptosis induction via kinase inhibition . Bioactivity is influenced by the electron-withdrawing fluorine substituent, which enhances metabolic stability .

Q. How should this compound be stored to ensure stability?

- Storage conditions : Inert atmosphere (argon) at –20°C to prevent oxidation of the pyrazole ring .

- Solvent compatibility : Dissolve in DMSO for long-term storage; avoid aqueous buffers with extreme pH .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole synthesis be addressed?

Regioselectivity in pyrazole formation depends on:

- Substituent electronic effects : Fluorine at the para position directs electrophilic substitution to the 4-position of the pyrazole ring .

- Steric control : Bulky groups on reactants can favor specific tautomers. Computational modeling (DFT) predicts preferred reaction pathways .

- Catalytic additives : Transition metals (e.g., CuI) may stabilize intermediates to favor desired regioisomers .

Q. What methodological considerations are critical when designing bioactivity assays for this compound?

- Dose-response curves : Use logarithmic concentration ranges (e.g., 0.1–100 µM) to determine IC₅₀ values .

- Control experiments : Include reference inhibitors (e.g., aspirin for anti-inflammatory assays) and solvent-only controls .

- Cell viability assays : Combine with MTT or resazurin assays to distinguish cytotoxic vs. therapeutic effects .

Q. How can spectral ambiguities in NMR or crystallographic data be resolved?

- Dynamic NMR : Variable-temperature studies clarify tautomerism in the pyrazole ring .

- Hirshfeld surface analysis : Resolves intermolecular interactions in crystal structures, distinguishing H-bonding from van der Waals contacts .

- 2D NMR (COSY, NOESY) : Assigns overlapping proton signals in crowded regions .

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

- Validate force fields : Re-optimize docking parameters (e.g., solvation models) to better match experimental conditions .

- Metabolic stability testing : Assess if discrepancies arise from rapid in vivo degradation not modeled in silico .

- Synchrotron crystallography : High-resolution data may reveal unexpected binding modes not predicted by docking .

Q. What strategies are effective for studying degradation pathways and metabolite identification?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.